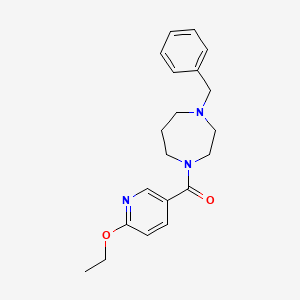![molecular formula C14H12F2N2O3S B7500929 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. This compound is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. The inhibition of CAIX by 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide has been shown to have anticancer effects, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide involves the inhibition of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide, which is an enzyme that plays a key role in regulating pH in cancer cells. By inhibiting 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide, 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide are complex and depend on the specific cell type and experimental conditions. However, some general effects have been observed, including a decrease in intracellular pH, an increase in reactive oxygen species, and an induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide in lab experiments is its potency as a 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide inhibitor. This allows researchers to use lower concentrations of the compound, reducing the potential for off-target effects. However, one limitation is that the compound may not be effective in all types of cancer cells, and its efficacy may vary depending on the specific experimental conditions.
Future Directions
There are several future directions for research on 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide. One area of interest is the development of new cancer therapies that target 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide using this compound or other 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide inhibitors. Another potential direction is the use of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide as a tool for studying the role of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide in other diseases, such as osteoporosis or kidney disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in different cell types and experimental conditions.
Synthesis Methods
The synthesis of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide has been described in several research articles. One method involves the reaction of 2,5-difluorobenzylamine with 4-chlorosulfonylbenzoic acid in the presence of a base, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to yield the final product.
Scientific Research Applications
The potential applications of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide in scientific research are numerous. One of the most promising areas of research involves the use of this compound as a tool for studying the role of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide in cancer cells. By inhibiting 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide, researchers can investigate the downstream effects of this enzyme on cancer cell physiology and identify potential targets for cancer therapy.
properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c15-11-3-6-13(16)10(7-11)8-18-14(19)9-1-4-12(5-2-9)22(17,20)21/h1-7H,8H2,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGUALXMKQVDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C=CC(=C2)F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)


![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)

![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)

